Superior Tumor Volume Reduction in LHRH Receptor-Positive Xenografts Versus Doxorubicin
In LHRH receptor-positive NIH:OVCAR-3 ovarian cancer xenografts, intravenous administration of AN-152 (zoptarelin doxorubicin) at 700 nmol/20 g significantly reduced tumor volume compared to baseline (P < 0.001) within one week of treatment, whereas equimolar doxorubicin (700 nmol/20 g) arrested tumor growth but did not achieve volume reduction and was associated with high mortality. At the lower dose of 300 nmol/20 g, AN-152 maintained significant tumor volume reduction without toxicity, while doxorubicin caused body weight loss [1].
| Evidence Dimension | Tumor volume reduction and toxicity |
|---|---|
| Target Compound Data | Significant tumor volume reduction at 700 nmol/20 g (P < 0.001) and 300 nmol/20 g; no toxicity at 300 nmol/20 g |
| Comparator Or Baseline | Doxorubicin: Tumor growth arrest without volume reduction at 700 nmol/20 g; high mortality at 700 nmol/20 g; body weight loss at 300 nmol/20 g |
| Quantified Difference | Tumor volume reduction vs. tumor growth arrest; no toxicity at 300 nmol/20 g vs. body weight loss |
| Conditions | Nude mice bearing subcutaneous NIH:OVCAR-3 LHRH receptor-positive ovarian cancer xenografts; intravenous administration; equimolar dosing |
Why This Matters
This demonstrates that zoptarelin doxorubicin achieves superior antitumor efficacy with reduced systemic toxicity specifically in LHRH receptor-positive models, a differentiation critical for researchers evaluating targeted vs. non-targeted doxorubicin delivery.
- [1] Gründker C, Völker P, Griesinger F, et al. Antitumor effects of the cytotoxic luteinizing hormone-releasing hormone analog AN-152 on human endometrial and ovarian cancers xenografted into nude mice. American Journal of Obstetrics and Gynecology. 2002;187(3):528-537. View Source
